An In-depth Technical Guide to 3-Bromo-5-iodobenzaldehyde
An In-depth Technical Guide to 3-Bromo-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-iodobenzaldehyde is a di-halogenated aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine and an iodine atom at the meta positions relative to the aldehyde group, allows for regioselective functionalization through various cross-coupling reactions. This differential reactivity makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-5-iodobenzaldehyde, with a focus on its applications in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Bromo-5-iodobenzaldehyde is presented below. It is important to note that while some data is derived from experimental sources for closely related compounds, other values are calculated or predicted.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrIO | --INVALID-LINK--[1] |
| Molecular Weight | 310.91 g/mol | --INVALID-LINK--[1] |
| CAS Number | 188813-09-4 | --INVALID-LINK--[1] |
| Appearance | Off-white to faint yellow crystalline solid | --INVALID-LINK-- |
| Melting Point | No experimental data available. The related compound 3-Bromo-5-iodobenzoic acid has a melting point of 219-221 °C.[2][3] | - |
| Boiling Point | 318.4 °C (Calculated) | --INVALID-LINK--[4] |
| Density | 2.231 g/cm³ (Calculated) | --INVALID-LINK--[4] |
| Solubility | No specific data available. Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | - |
| Purity (Commercial) | ≥97% | --INVALID-LINK--[5] |
Calculated Physicochemical Properties:
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | --INVALID-LINK--[1] |
| LogP | 2.8662 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 0 | --INVALID-LINK--[1] |
| Rotatable Bonds | 1 | --INVALID-LINK--[1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) - Predicted
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~9.9 - 10.1 | Singlet | Aldehyde proton |
| ~8.0 - 8.2 | Triplet (or dd) | Aromatic proton |
| ~7.8 - 8.0 | Triplet (or dd) | Aromatic proton |
| ~7.6 - 7.8 | Triplet (or dd) | Aromatic proton |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted
| Chemical Shift (ppm) | Assignment |
| ~190 - 192 | Aldehyde carbonyl carbon |
| ~138 - 140 | Aromatic carbon (C-CHO) |
| ~135 - 138 | Aromatic carbon |
| ~130 - 133 | Aromatic carbon |
| ~128 - 130 | Aromatic carbon |
| ~122 - 125 | Aromatic carbon (C-Br) |
| ~92 - 95 | Aromatic carbon (C-I) |
IR (Infrared) Spectroscopy - Predicted Key Peaks
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3050 - 3100 | Aromatic C-H stretch |
| ~2820, ~2720 | Aldehyde C-H stretch (Fermi doublet) |
| ~1690 - 1710 | Aldehyde C=O stretch |
| ~1550 - 1600 | Aromatic C=C stretch |
| ~1000 - 1200 | C-Br and C-I stretches |
| ~750 - 900 | Aromatic C-H out-of-plane bend |
MS (Mass Spectrometry) - Predicted Fragmentation
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 310, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29).
Experimental Protocols
General Synthesis of 3-Bromo-5-iodobenzaldehyde
A specific, detailed experimental protocol for the synthesis of 3-Bromo-5-iodobenzaldehyde is not widely published. However, a general and plausible synthetic route can be adapted from established methods for the halogenation of benzaldehydes. A common strategy involves the bromination of a suitable iodinated precursor.
A plausible synthetic approach:
Caption: A plausible synthetic workflow for 3-Bromo-5-iodobenzaldehyde.
Methodology:
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Reaction Setup: To a solution of 3-iodobenzaldehyde in an inert solvent such as dichloromethane, a Lewis acid catalyst (e.g., aluminum chloride or iron(III) bromide) is added at a controlled temperature, typically 0 °C.
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Bromination: A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise to the reaction mixture. The reaction is stirred at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: The reaction is quenched by the addition of an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine, followed by washing with a saturated aqueous solution of sodium bicarbonate and brine.
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Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 3-Bromo-5-iodobenzaldehyde.
General Protocol for Regioselective Suzuki Cross-Coupling
The differential reactivity of the C-I and C-Br bonds in 3-Bromo-5-iodobenzaldehyde allows for selective cross-coupling reactions. The C-I bond is more reactive towards oxidative addition with palladium catalysts, enabling selective functionalization at the 5-position.
Caption: Workflow for regioselective Suzuki coupling of 3-Bromo-5-iodobenzaldehyde.
Methodology:
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Reaction Setup: In a reaction vessel, 3-Bromo-5-iodobenzaldehyde, an arylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate or cesium carbonate) are combined.
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Solvent Addition and Degassing: A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added. The mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
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Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
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Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the 3-bromo-5-arylbenzaldehyde.
Applications in Drug Development and Research
3-Bromo-5-iodobenzaldehyde is a valuable intermediate in the synthesis of complex organic molecules due to the orthogonal reactivity of its two halogen substituents.[5] This allows for the sequential introduction of different functionalities, a crucial strategy in the construction of novel drug candidates and molecular probes.
The aldehyde group can be further manipulated through various transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine, providing access to a wide range of derivatives.
While there is no direct evidence of 3-Bromo-5-iodobenzaldehyde being involved in specific signaling pathways, its utility lies in the synthesis of molecules that may target such pathways. The ability to introduce diverse substituents at the 3- and 5-positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Caption: Logical flow of the synthetic utility of 3-Bromo-5-iodobenzaldehyde.
